3-Methyl-4-(2-nitrophenyl)but-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-(2-nitrophenyl)but-3-en-2-one is an organic compound with the molecular formula C10H9NO3 It is a derivative of butenone, featuring a nitrophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(2-nitrophenyl)but-3-en-2-one typically involves the condensation of 2-nitrobenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(2-nitrophenyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amines or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methyl-4-(2-nitrophenyl)but-3-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(2-nitrophenyl)but-3-en-2-one involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biochemical effects. The compound may also act as an electrophile, participating in reactions with nucleophilic sites in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Nitrophenyl)but-3-en-2-one
- 3-Methyl-2-(4-nitrophenyl)-3-pyrazolin-5-one
- 4-(2-Hydroxy-5-nitrophenyl)-3-buten-2-one
Uniqueness
3-Methyl-4-(2-nitrophenyl)but-3-en-2-one is unique due to the presence of both a methyl group and a nitrophenyl group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that may not be possible with similar compounds.
Properties
CAS No. |
62322-74-1 |
---|---|
Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
3-methyl-4-(2-nitrophenyl)but-3-en-2-one |
InChI |
InChI=1S/C11H11NO3/c1-8(9(2)13)7-10-5-3-4-6-11(10)12(14)15/h3-7H,1-2H3 |
InChI Key |
JHIHHOCJUJJWQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.